molecular formula C15H22N2O3S2 B2830400 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034459-29-3

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No. B2830400
CAS RN: 2034459-29-3
M. Wt: 342.47
InChI Key: RHMFXEGTHZDJAY-UHFFFAOYSA-N
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Description

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.47. The purity is usually 95%.
BenchChem offers high-quality (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory . This makes them valuable in the development of new anti-inflammatory drugs.

Anti-Psychotic Properties

Thiophene derivatives have also shown anti-psychotic properties . This opens up possibilities for the development of new drugs for the treatment of various psychiatric disorders.

Anti-Arrhythmic Properties

The compound’s anti-arrhythmic properties make it a potential candidate for the development of drugs for heart-related conditions, specifically those related to irregular heartbeats.

Anti-Anxiety Properties

The anti-anxiety properties of thiophene derivatives suggest potential applications in the development of new anxiolytic drugs.

Anti-Fungal Properties

Thiophene derivatives have demonstrated anti-fungal properties , indicating potential use in the development of new antifungal medications.

Kinase Inhibiting Properties

The compound’s kinase inhibiting properties suggest potential applications in the development of drugs for diseases that involve kinase enzymes, such as cancer.

Anti-Cancer Properties

Thiophene derivatives exhibit many pharmacological properties including anti-cancer . This suggests potential applications in the development of new anti-cancer drugs.

properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-12-2-3-14(21-12)15(18)17-8-6-16(7-9-17)13-4-10-22(19,20)11-5-13/h2-3,13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMFXEGTHZDJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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